3-Epideoxycholic acid

Description

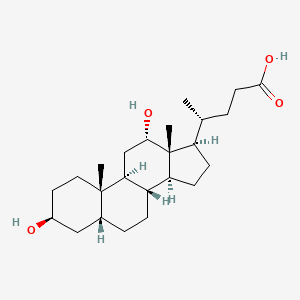

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-OFYXWCICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297449 |

Source

|

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-63-8 |

Source

|

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Deoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-DEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Microbial Synthesis of 3-Epideoxycholic Acid: A Technical Guide for Researchers

An In-depth Examination of the Gut Microbiota's Role in Bile Acid Epimerization

Abstract

Secondary bile acids, metabolic byproducts of gut microbial activity, are increasingly recognized as critical signaling molecules in host physiology and pathophysiology. Among these, 3-epideoxycholic acid (3-epiDCA), an epimer of the prevalent secondary bile acid deoxycholic acid (DCA), has garnered interest for its distinct immunomodulatory properties. This technical guide provides a comprehensive overview of the synthesis of 3-epiDCA by the gut microbiota, intended for researchers, scientists, and professionals in drug development. It details the enzymatic pathways, key bacterial players, and offers a compendium of experimental protocols for the study of this fascinating microbial transformation. The guide also explores the known signaling functions of 3-epiDCA and presents typical experimental workflows, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding of this core metabolic process within the gut microbiome.

Introduction: The Significance of Bile Acid Epimerization

The human gut is a complex ecosystem where host and microbial metabolisms intersect, profoundly influencing health and disease. Bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids with varied biological activities.[1][2] One such critical transformation is the epimerization of hydroxyl groups on the steroid core, which can dramatically alter the physicochemical and signaling properties of the bile acid.[3][4]

This compound (3β,12α-dihydroxy-5β-cholan-24-oic acid) is the 3β-epimer of deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid), a major secondary bile acid. This seemingly subtle stereochemical change from a 3α-hydroxyl group to a 3β-hydroxyl group is catalyzed by specific bacterial enzymes and results in a molecule with attenuated cytotoxicity and distinct immunomodulatory functions compared to its precursor.[5][6] Notably, 3-epiDCA has been shown to promote the generation of peripheral regulatory T cells (Tregs), highlighting its potential therapeutic relevance in inflammatory and autoimmune diseases.[5]

This guide will provide a detailed exploration of the microbial synthesis of 3-epiDCA, offering a foundational resource for researchers aiming to investigate this pathway and its physiological consequences.

The Biochemical Pathway of this compound Synthesis

The formation of 3-epiDCA from primary bile acids is a multi-step process involving deconjugation, 7α-dehydroxylation, and subsequent epimerization at the C-3 position. The epimerization of DCA to 3-epiDCA is a two-step enzymatic cascade.

-

Oxidation: The 3α-hydroxyl group of deoxycholic acid (DCA) is oxidized to a 3-oxo group, forming the intermediate 3-oxo-deoxycholic acid (3-oxoDCA). This reaction is catalyzed by a bacterial 3α-hydroxysteroid dehydrogenase (3α-HSDH).

-

Reduction: The 3-oxo group of 3-oxoDCA is then reduced to a 3β-hydroxyl group, yielding this compound (3-epiDCA). This stereospecific reduction is catalyzed by a bacterial 3β-hydroxysteroid dehydrogenase (3β-HSDH).

This reversible redox mechanism is the cornerstone of 3-hydroxy epimerization by gut bacteria.[4][7]

Figure 1: The enzymatic pathway for the epimerization of deoxycholic acid to this compound.

Key Microbial Players and Enzymes

The capacity to perform 3-epimerization of bile acids is distributed among specific members of the gut microbiota, primarily within the Firmicutes phylum.

-

Clostridium species: Several species within this genus are well-characterized for their extensive bile acid metabolizing capabilities, including the epimerization of hydroxyl groups. Clostridium scindens and Clostridium hiranonis are known to possess the necessary hydroxysteroid dehydrogenases.[2][8]

-

Collinsella species: Collinsella aerofaciens is another key bacterium implicated in bile acid transformations, including the oxidation and reduction of hydroxyl groups on the steroid core.[9]

The key enzymes driving this transformation are hydroxysteroid dehydrogenases (HSDHs) , a broad class of oxidoreductases. For 3-epiDCA synthesis, the pertinent enzymes are:

-

3α-Hydroxysteroid Dehydrogenase (3α-HSDH): This enzyme catalyzes the NAD(P)+-dependent oxidation of the 3α-hydroxyl group of DCA to a 3-oxo group.

-

3β-Hydroxysteroid Dehydrogenase (3β-HSDH): This enzyme catalyzes the NAD(P)H-dependent reduction of the 3-oxo group of the intermediate to a 3β-hydroxyl group, yielding 3-epiDCA.

Quantitative Data on this compound Synthesis

While the qualitative pathway is well-established, comprehensive quantitative data on the conversion rates of DCA to 3-epiDCA by specific bacterial strains remains an area of active research. The efficiency of this biotransformation can be influenced by various factors including substrate availability, culture conditions, and the specific enzymatic kinetics of the bacterial strains involved.

Table 1: Fecal Concentrations of Key Bile Acids

| Bile Acid | Concentration Range in Human Feces (µg/mg dry weight) | Notes |

| Deoxycholic Acid (DCA) | Varies widely, can be a major secondary bile acid. | Precursor for 3-epiDCA synthesis.[10] |

| This compound (3-epiDCA) | Generally lower than DCA, but present in detectable amounts. | Concentrations are influenced by the abundance and activity of epimerizing bacteria.[11] |

| Cholic Acid (CA) | Variable, depends on transit time and microbial metabolism. | Primary bile acid precursor to DCA.[12] |

| Chenodeoxycholic Acid (CDCA) | Variable, depends on transit time and microbial metabolism. | A major primary bile acid.[12] |

Note: Absolute concentrations can vary significantly between individuals based on diet, gut microbiome composition, and host genetics.

Experimental Protocols

Investigating the microbial synthesis of 3-epiDCA requires a combination of anaerobic microbiology, biochemistry, and analytical chemistry techniques.

Anaerobic Culturing of Key Bacteria

Objective: To culture bacterial species, such as Clostridium and Collinsella, capable of bile acid epimerization.

Materials:

-

Anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, 90% N₂)

-

Pre-reduced, anaerobically sterilized (PRAS) media:

-

For Clostridium species: Brain Heart Infusion (BHI) broth or agar, supplemented with 0.5% yeast extract and 0.05% L-cysteine.

-

For Collinsella species: Peptone-Yeast-Glucose (PYG) medium.[13]

-

-

Sterile, sealed culture tubes or bottles with butyl rubber stoppers.

-

Gassing manifold for purging media with anaerobic gas.[14]

Protocol for Collinsella aerofaciens: [13][14]

-

Prepare PYG medium and dispense into anaerobic culture tubes.

-

Seal the tubes with butyl rubber stoppers and aluminum crimps.

-

Sterilize by autoclaving.

-

Transfer the sterilized media into an anaerobic chamber.

-

Inoculate the media with a starter culture of Collinsella aerofaciens.

-

Incubate at 37°C under anaerobic conditions. Optimal growth is typically observed between pH 6.5 and 7.0.

-

For bile acid transformation assays, supplement the culture medium with deoxycholic acid (e.g., 50-100 µM) at the time of inoculation or during logarithmic growth.

Figure 2: General workflow for anaerobic culture and bile acid transformation analysis.

Hydroxysteroid Dehydrogenase (HSDH) Enzyme Assay

Objective: To measure the activity of 3α-HSDH or 3β-HSDH in bacterial lysates or purified enzyme preparations. This assay is based on the spectrophotometric measurement of NAD(P)H formation or consumption.

Principle:

-

Oxidation (3α-HSDH): 3α-hydroxy bile acid + NAD⁺ → 3-oxo bile acid + NADH + H⁺

-

Reduction (3β-HSDH): 3-oxo bile acid + NADPH + H⁺ → 3β-hydroxy bile acid + NADP⁺

The change in absorbance at 340 nm, corresponding to the concentration of NAD(P)H, is monitored over time.

Materials:

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

Reaction buffer (e.g., 100 mM PBS, pH 7.0 for reduction; or 100 mM Glycine-NaOH, pH 9.0 for oxidation).

-

Substrates:

-

For 3α-HSDH (oxidation): Deoxycholic acid.

-

For 3β-HSDH (reduction): 3-oxo-deoxycholic acid (synthesis may be required or sourced commercially).

-

-

Cofactors: NAD⁺ (for oxidation) or NADPH (for reduction).

-

Bacterial cell lysate or purified enzyme.

Protocol (Example for 3β-HSDH reduction): [15]

-

Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

Reaction buffer (e.g., 100 mM PBS, pH 7.0).

-

NADPH (e.g., final concentration of 0.5 mM).

-

3-oxo-deoxycholic acid (e.g., final concentration of 1 mM).

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C).

-

Initiate the reaction by adding the enzyme preparation (bacterial lysate or purified HSDH).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Bile Acid Extraction and Analysis by LC-MS/MS

Objective: To extract, separate, and quantify 3-epiDCA and other bile acids from bacterial cultures or fecal samples.

Materials:

-

Solvents: Methanol (B129727), acetonitrile, water (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Internal standards (e.g., deuterated bile acids like DCA-d4).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Protocol Outline:

-

Sample Preparation (from bacterial culture):

-

Centrifuge the bacterial culture to separate the supernatant and cell pellet.

-

To the supernatant, add an equal volume of methanol containing the internal standards to precipitate proteins.

-

Centrifuge to remove precipitated material.

-

The supernatant can be directly analyzed or further purified by SPE.

-

-

Sample Preparation (from fecal samples): [16]

-

Lyophilize (freeze-dry) the fecal sample to determine dry weight.

-

Homogenize a known mass of the lyophilized sample in a suitable solvent (e.g., ethanol (B145695) or a buffered solution).

-

Add internal standards.

-

Perform liquid-liquid or solid-phase extraction to isolate the bile acids.

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

The mass spectrometer is operated in negative ion mode, using Multiple Reaction Monitoring (MRM) for targeted quantification of specific bile acids based on their precursor and product ion transitions.

-

Table 2: Example MRM Transitions for Key Bile Acids (Negative Ion Mode)

| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) |

| Deoxycholic Acid (DCA) | 391.3 | 391.3 (or specific fragments) |

| This compound (3-epiDCA) | 391.3 | 391.3 (or specific fragments) |

| 3-Oxo-deoxycholic Acid | 389.3 | 389.3 (or specific fragments) |

| Cholic Acid (CA) | 407.3 | 407.3 (or specific fragments) |

| DCA-d4 (Internal Standard) | 395.3 | 395.3 (or specific fragments) |

| Note: Specific transitions and collision energies should be optimized for the instrument used. Isomers like DCA and 3-epiDCA require chromatographic separation for accurate quantification. |

Signaling Pathways and Biological Functions of this compound

While research into the specific signaling of 3-epiDCA is ongoing, initial studies point towards a significant role in modulating the immune system. Unlike DCA, which can have pro-inflammatory effects, 3-epiDCA appears to have a more regulatory profile.

-

Induction of Regulatory T cells (Tregs): 3-epiDCA has been shown to increase the population of Foxp3+CD4+ regulatory T cells in co-cultures of naïve T cells and dendritic cells.[5][17] This suggests a potential role in maintaining immune homeostasis and suppressing inflammatory responses in the gut.

The interaction of 3-epiDCA with major bile acid receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is an area of active investigation. While primary and other secondary bile acids are known agonists for these receptors, the specific activity of 3-epiDCA is not as well-defined.[18][19] Its structural similarity to DCA suggests potential interaction, but the change in stereochemistry at the C-3 position could significantly alter its binding affinity and functional output (agonist vs. antagonist activity).

Figure 3: Known and potential signaling activities of microbially-produced this compound.

Conclusion and Future Directions

The microbial synthesis of this compound represents a key metabolic transformation in the gut, converting a potentially pro-inflammatory secondary bile acid into a molecule with immunoregulatory properties. Understanding the bacteria and enzymes involved, as well as the factors that govern the efficiency of this pathway, is crucial for elucidating the role of the gut microbiome in health and disease.

Future research should focus on:

-

Quantitative analysis of 3-epiDCA production by a wider range of gut bacterial isolates to identify the most efficient producers.

-

Characterization of the kinetic properties of purified 3α- and 3β-hydroxysteroid dehydrogenases to understand their substrate specificities and catalytic efficiencies.

-

Elucidation of the specific signaling mechanisms of 3-epiDCA, including its direct interactions with FXR, TGR5, and other potential host receptors.

-

In vivo studies using gnotobiotic animal models colonized with defined bacterial communities to dissect the physiological impact of 3-epiDCA synthesis in a controlled setting.

The protocols and information provided in this guide offer a robust starting point for researchers to explore the fascinating biology of this compound and its role in the host-microbiome dialogue.

References

- 1. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Completion of the gut microbial epi-bile acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Significance of fecal deoxycholic acid concentration for colorectal tumor enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epimerization of the four 3,7-dihydroxy bile acid epimers by human fecal microorganisms in anaerobic mixed cultures and in feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization a Novel Butyric Acid-Producing Bacterium Collinsella aerofaciens Subsp. Shenzhenensis Subsp. Nov. | MDPI [mdpi.com]

- 15. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. LIPID MAPS [lipidmaps.org]

- 18. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Bile Acids Activated Receptors Regulate Innate Immunity [frontiersin.org]

An In-depth Technical Guide to 3-Epideoxycholic Acid

This technical guide provides a comprehensive overview of 3-Epideoxycholic acid (3-epiDCA), a secondary bile acid of significant interest to researchers in microbiology, immunology, and drug development. This document details its discovery, physicochemical properties, metabolic pathways, and key biological functions, with a focus on its characterization and experimental investigation.

Introduction and Discovery

This compound (3-epiDCA), systematically named (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid, is a secondary bile acid and an epimer of deoxycholic acid (DCA).[1] It is not produced by the host but is formed in the gut through the metabolic activity of the intestinal microbiota.[2][3] Specifically, it is generated via the epimerization of the 3α-hydroxyl group of deoxycholic acid to a 3β-hydroxyl group.[2]

The initial isolation and characterization of 3-epiDCA from feces was reported in the early 1960s, establishing its presence as a naturally occurring bile acid derivative in the context of gut metabolism.[1] More recent research has elucidated the specific biosynthetic pathways and the microbial enzymes responsible for its formation, highlighting the intricate interplay between the host and its microbiome in shaping the bile acid pool.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Systematic Name | (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid | [3] |

| Common Synonyms | 3β-Deoxycholic acid, EDCA, 3β-Hydroxydeoxycholic acid | [3] |

| CAS Number | 570-63-8 | [3] |

| Molecular Formula | C₂₄H₄₀O₄ | [3] |

| Molecular Weight | 392.6 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol. | [3] |

| pKa | Approximately 5 | [4] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Metabolism and Biosynthesis

This compound is a product of the gut microbiome's transformation of primary bile acids. The metabolic pathway involves the following key steps:

-

Primary Bile Acid Secretion: The liver synthesizes primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. These are conjugated and secreted into the small intestine.

-

Deconjugation and Dehydroxylation: In the gut, bacteria deconjugate these bile acids. Subsequently, 7α-dehydroxylation of cholic acid by certain gut bacteria produces deoxycholic acid (DCA).

-

Epimerization to 3-epiDCA: Specific gut microbes, such as strains of Clostridium, possess hydroxysteroid dehydrogenases (HSDHs) that catalyze the epimerization of the 3α-hydroxyl group of DCA. This process proceeds through a 3-oxo-deoxycholic acid intermediate, which is then reduced to form the 3β-hydroxyl group of 3-epiDCA.

Biological Functions and Signaling Pathways

This compound exhibits distinct biological activities compared to its 3α-epimer, deoxycholic acid. It generally has reduced detergent activity and is less cytotoxic.[3] Key reported biological functions include:

-

Modulation of Colon Cancer Cell Growth: At concentrations of 10 and 20 µM, 3-epiDCA has been shown to increase the growth of Caco-2 colon cancer cells, although to a lesser extent than DCA.[3]

-

Immunomodulation: 3-epiDCA plays a role in regulating the immune system. It has been demonstrated to increase the levels of Foxp3⁺CD4⁺ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[3] This effect is mediated through the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis. 3-epiDCA acts as an FXR agonist on dendritic cells, which in turn promotes the differentiation of naïve T cells into immunosuppressive Tregs.

References

- 1. Synthesis of some 3beta-hydroxylated bile acids and the isolation of 3beta, 12alpha-dihydroxy-5beta-cholanic acid from feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Epideoxycholic Acid in Host-Microbe Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, metabolites produced through the enzymatic modification of primary bile acids by the gut microbiota, are increasingly recognized as critical signaling molecules in host-microbe interactions. Among these, 3-Epideoxycholic acid (3-epi-DCA), a stereoisomer of deoxycholic acid (DCA), is emerging as a key player in modulating host immune and intestinal barrier functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of 3-epi-DCA. It details the microbial enzymatic pathways responsible for its formation, its interactions with host receptors such as the farnesoid X receptor (FXR) and vitamin D receptor (VDR), and its immunomodulatory effects, particularly on T cell differentiation. Furthermore, this guide presents detailed experimental protocols for the quantification of 3-epi-DCA and for assessing its biological activities, alongside a summary of the available quantitative data to facilitate further research and therapeutic development in this promising area.

Introduction

The intricate relationship between the host and its gut microbiota is mediated by a complex interplay of microbial-derived metabolites. Bile acids, initially known for their role in lipid digestion, have emerged as pleiotropic signaling molecules that influence a wide range of host physiological processes, including immunity, metabolism, and intestinal homeostasis. Primary bile acids, synthesized in the liver, are metabolized by the gut microbiota into a diverse pool of secondary bile acids. This compound (3-epi-DCA) is a secondary bile acid formed through the epimerization of deoxycholic acid (DCA) by specific gut bacteria. This structural modification, a change in the stereochemistry of a hydroxyl group, can significantly alter the biological activity of the molecule, leading to distinct effects on the host compared to its precursor, DCA. This guide will delve into the current understanding of 3-epi-DCA's role in the host-microbe dialogue.

Biosynthesis and Metabolism of this compound

The formation of 3-epi-DCA is a multi-step process initiated by the 7α-dehydroxylation of cholic acid (a primary bile acid) to deoxycholic acid (DCA) by a consortium of gut bacteria. The subsequent epimerization of DCA at the C-3 position to yield 3-epi-DCA involves a two-step enzymatic reaction catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs).

First, the 3α-hydroxyl group of DCA is oxidized to a 3-oxo intermediate by a 3α-HSDH. This intermediate is then reduced by a 3β-HSDH to form the 3β-hydroxyl group characteristic of 3-epi-DCA. While the specific 3β-HSDH responsible for this final step in 3-epi-DCA synthesis is not definitively identified, the overall epimerization process is attributed to various gut bacteria, including species from the Clostridium and Eggerthella genera.[1]

A key enzymatic pathway for the epimerization at the C-12 position, leading to the formation of other epi-bile acids, has been elucidated. The conversion of DCA to its 12β-epimer, epiDCA, involves the action of 12α-HSDH to form 12-oxolithocholic acid (12-oxoLCA), which is then converted to epiDCA by 12β-HSDH, an enzyme found in bacteria such as Clostridium paraputrificum.[2][3][4][5][6]

Role in Host-Microbe Interactions

3-epi-DCA exerts its influence on the host through various mechanisms, primarily by modulating immune responses and potentially affecting intestinal barrier integrity.

Immunomodulation

Secondary bile acids are potent modulators of the immune system. While much of the research has focused on DCA and lithocholic acid (LCA), emerging evidence suggests that 3-epi-DCA also possesses significant immunomodulatory properties.

One of the key reported effects of 3-epi-DCA is its ability to increase the population of regulatory T cells (Tregs). Tregs play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses. The induction of Tregs by 3-epi-DCA suggests a potential role for this microbial metabolite in dampening intestinal inflammation and promoting immune homeostasis.

The broader family of secondary bile acids, including DCA and LCA, have been shown to influence the differentiation of various T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, and to modulate the function of dendritic cells (DCs) and macrophages.[7][8] For instance, DCA has been shown to inhibit the production of pro-inflammatory cytokines by DCs.[9] Given its structural similarity to DCA, it is plausible that 3-epi-DCA engages in similar immunomodulatory activities, although further direct comparative studies are needed.

Interaction with Host Receptors

Bile acids exert many of their signaling effects through nuclear receptors, primarily the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), as well as G protein-coupled receptors like TGR5.

-

Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR by bile acids in the intestine and liver initiates a negative feedback loop that suppresses bile acid synthesis. While DCA is a known FXR agonist, the specific binding affinity and activation potential of 3-epi-DCA for FXR have not been extensively characterized.[10] The stereochemical change at the 3-position could potentially alter its interaction with the FXR ligand-binding domain, leading to a different downstream signaling profile compared to DCA.

-

Vitamin D Receptor (VDR): VDR is another nuclear receptor that can be activated by secondary bile acids, particularly LCA. VDR activation is involved in calcium homeostasis, immune regulation, and cell differentiation.[11] The interaction of 3-epi-DCA with VDR is an area of active investigation, and understanding this interaction could provide insights into its immunomodulatory mechanisms.

Intestinal Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the circulation. Some secondary bile acids, particularly at high concentrations, can disrupt barrier function. For example, DCA has been shown to increase the permeability of Caco-2 cell monolayers, a model of the intestinal epithelium, as measured by a decrease in transepithelial electrical resistance (TEER).[1][3][5][12] The effect of 3-epi-DCA on intestinal barrier integrity is not yet well-documented, but its different stereochemistry might result in a distinct impact compared to DCA.

Quantitative Data

While direct quantitative data for 3-epi-DCA's effects are still emerging, the following table summarizes the available information and provides context from studies on its precursor, DCA.

| Parameter | Bile Acid | Concentration | Effect | Cell/System |

| Treg Induction | 3-epi-DCA | Not specified | Increased Foxp3+CD4+ Treg cells | Co-culture of naive T cells and dendritic cells |

| Intestinal Permeability | DCA | 0.25 - 0.3 mM | Increased paracellular permeability (21-51% increase)[13] | Caco-2 cell monolayers |

| FXR Activation | DCA | ~19 - 50 µM (EC50) | Agonist activity | Reporter Assay |

| Pro-inflammatory Cytokine Secretion | DCA | Not specified | Inhibition of IL-1β, IL-6, IL-12, IL-23, and TNF-α[7][9] | LPS-activated dendritic cells |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of 3-epi-DCA in biological samples. Specific parameters may need optimization based on the sample matrix and instrumentation.

Sample Preparation (Fecal Sample):

-

Homogenize a known weight of fecal sample in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the bile acids.

-

For conjugated bile acids, an enzymatic hydrolysis step using cholylglycine hydrolase can be included.

-

Perform solid-phase extraction (SPE) to clean up the sample and enrich for bile acids.

-

Reconstitute the dried extract in the initial mobile phase.

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.

-

Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for specific detection of 3-epi-DCA and other bile acids.

In Vitro T Cell Differentiation Assay

This protocol describes a method to assess the effect of 3-epi-DCA on the differentiation of naive CD4+ T cells into Treg cells.

-

Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) stimulation.

-

To induce Treg differentiation, supplement the culture medium with TGF-β and IL-2.

-

Treat the cells with different concentrations of 3-epi-DCA (and DCA as a control) or a vehicle control.

-

After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3.

-

Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.

Intestinal Epithelial Barrier Function Assay

This protocol outlines the measurement of transepithelial electrical resistance (TEER) in Caco-2 cell monolayers to evaluate the effect of 3-epi-DCA on intestinal barrier integrity.

-

Seed Caco-2 cells on permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Measure the baseline TEER of the monolayers using a voltohmmeter.

-

Treat the Caco-2 monolayers with various concentrations of 3-epi-DCA (and DCA as a positive control for barrier disruption) or a vehicle control in the apical chamber.

-

Measure TEER at different time points after treatment (e.g., 2, 4, 8, 24 hours).

-

A decrease in TEER indicates a disruption of the tight junctions and an increase in paracellular permeability.

Conclusion and Future Directions

This compound is a microbially-produced secondary bile acid with emerging roles in host-microbe interactions, particularly in the modulation of the immune system. Its ability to promote the generation of regulatory T cells highlights its potential as a key molecule in maintaining intestinal immune homeostasis. However, a significant knowledge gap remains regarding the specific quantitative effects of 3-epi-DCA, its direct interactions with host receptors like FXR and VDR, and its precise impact on intestinal barrier function. Future research should focus on direct comparative studies of 3-epi-DCA and its precursor DCA to elucidate the structure-activity relationships that govern their distinct biological functions. A deeper understanding of the signaling pathways activated by 3-epi-DCA will be crucial for harnessing its therapeutic potential for inflammatory and metabolic diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this intriguing microbial metabolite.

References

- 1. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bile acid modulates transepithelial permeability via the generation of reactive oxygen species in the Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Completion of the gut microbial epi-bile acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Synthesis and Characterization of a Gene Cluster Encoding NAD(P)H-Dependent 3α-, 3β-, and 12α-Hydroxysteroid Dehydrogenases from Eggerthella CAG:298, a Gut Metagenomic Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. huasan.net [huasan.net]

- 10. A novel in vitro model of the small intestinal epithelium in co-culture with ‘gut-like’ dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin D Receptor Deletion Changes Bile Acid Composition in Mice Orally Administered Chenodeoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural analysis of RXR-VDR interactions on DR3 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-Epideoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Epideoxycholic acid (3-epi-DCA), a secondary bile acid produced by the gut microbiota. Primarily targeting the Farnesoid X Receptor (FXR), 3-epi-DCA exhibits significant immunomodulatory effects, particularly in the context of intestinal immunity. This document details the molecular interactions, signaling pathways, and cellular consequences of 3-epi-DCA activity, with a focus on its role in the differentiation of regulatory T cells (Tregs). Furthermore, this guide includes detailed experimental protocols for key assays, quantitative data where available, and visual representations of the underlying biological processes to support further research and drug development efforts in immunology and gastroenterology.

Introduction

This compound (also known as 3β-hydroxydeoxycholic acid or isoDCA) is a stereoisomer of deoxycholic acid (DCA), formed through the epimerization of DCA by gut bacteria.[1] As a member of the secondary bile acid pool, 3-epi-DCA contributes to the complex interplay between the host and its gut microbiota, influencing various physiological processes. Recent research has highlighted its role as a signaling molecule with potent immunomodulatory properties, distinguishing it from other bile acids. This guide will delve into the core mechanisms by which 3-epi-DCA exerts its effects, providing a technical resource for the scientific community.

Core Mechanism of Action: FXR Antagonism and Immunomodulation

The primary mechanism of action of this compound involves its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Unlike many other bile acids that act as FXR agonists, 3-epi-DCA functions as an antagonist. This antagonistic activity is central to its immunomodulatory effects.

Interaction with Farnesoid X Receptor (FXR)

Modulation of Dendritic Cell Function

The immunomodulatory effects of 3-epi-DCA are primarily mediated through its action on dendritic cells. By antagonizing FXR in these antigen-presenting cells, 3-epi-DCA diminishes their immunostimulatory properties. This leads to a cellular environment that is more conducive to the differentiation of naïve T cells into regulatory T cells (Tregs).

Induction of Regulatory T Cells (Tregs)

A key consequence of 3-epi-DCA's action on dendritic cells is the enhanced generation of peripheral Tregs (pTregs), specifically Foxp3+CD4+ T cells.[1] This induction of Tregs is a critical mechanism for maintaining immune homeostasis and suppressing inflammatory responses in the gut. The effect of 3-epi-DCA on Treg induction is dose-dependent.

Signaling Pathways

The signaling cascade initiated by this compound primarily revolves around the inhibition of the canonical FXR signaling pathway in dendritic cells.

Interaction with Takeda G-protein-coupled Receptor 5 (TGR5)

While other secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), are known to be potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), there is currently no direct evidence to suggest that this compound significantly activates this receptor. Further research is required to definitively characterize the interaction, if any, between 3-epi-DCA and TGR5.

Quantitative Data

Quantitative data on the bioactivity of this compound is limited. The following table summarizes the available information.

| Parameter | Value | Cell Type/System | Reference |

| Treg Induction | Dose-dependent increase in Foxp3+CD4+ T cells | Co-culture of naïve T cells and dendritic cells | [1] |

| FXR Interaction | Functional Antagonist | Dendritic Cells | Inferred from genetic ablation studies |

| TGR5 Interaction | No significant activation reported | Not specified | N/A |

| Effect on Caco-2 cells | Increased growth at 10 and 20 µM (lesser extent than DCA) | Caco-2 colon cancer cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

FXR Antagonist Reporter Gene Assay

This protocol is designed to assess the antagonistic activity of a test compound, such as 3-epi-DCA, on the Farnesoid X Receptor.

Materials:

-

HEK293T cells

-

Expression plasmid for human FXR (e.g., pCMV-hFXR)

-

FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of a Bile Salt Export Pump (BSEP) promoter)

-

Internal control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% FBS and antibiotics

-

FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed, sub-maximal concentration of the FXR agonist (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone, 3-epi-DCA alone).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the agonist-induced luciferase activity by 3-epi-DCA. Determine the IC50 value by plotting the percent inhibition against the log concentration of 3-epi-DCA.

In Vitro Treg Differentiation Assay

This protocol describes the co-culture of dendritic cells and naïve T cells to assess the effect of 3-epi-DCA on Treg differentiation.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs) or splenic dendritic cells

-

Naïve CD4+ T cells (CD4+CD62L+CD44-)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

-

Recombinant mouse GM-CSF (for BMDC generation)

-

Recombinant human TGF-β1

-

Anti-mouse CD3 and anti-mouse CD28 antibodies

-

This compound

-

Flow cytometry antibodies: anti-CD4, anti-Foxp3, anti-CD25

-

Foxp3 staining buffer set

-

24-well cell culture plates

Procedure:

-

Dendritic Cell Preparation: Generate BMDCs by culturing bone marrow cells with GM-CSF for 7-9 days, or isolate splenic DCs using magnetic-activated cell sorting (MACS).

-

Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a naïve CD4+ T cell isolation kit (MACS).

-

Co-culture Setup: In a 24-well plate, co-culture dendritic cells (e.g., 1 x 10^5 cells/well) and naïve CD4+ T cells (e.g., 2 x 10^5 cells/well) in the presence of anti-CD3 (e.g., 1 µg/mL), anti-CD28 (e.g., 1 µg/mL), and a suboptimal concentration of TGF-β1 (e.g., 0.5 ng/mL).

-

Treatment: Add varying concentrations of this compound to the co-cultures. Include a vehicle control.

-

Incubation: Incubate the co-cultures for 3-4 days at 37°C and 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for Foxp3 using a Foxp3 staining buffer set.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells.

TGR5 Activation Assay (cAMP Measurement)

This protocol is to determine if 3-epi-DCA can activate TGR5, leading to an increase in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human TGR5

-

DMEM with 10% FBS and antibiotics

-

This compound

-

Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with IBMX for a short period (e.g., 30 minutes) to prevent cAMP degradation.

-

Compound Treatment: Add varying concentrations of this compound to the cells. Include a vehicle control and a positive control (TGR5 agonist).

-

Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value for 3-epi-DCA if activation is observed.

Conclusion and Future Directions

This compound is an important microbial metabolite that plays a significant role in regulating intestinal immunity. Its primary mechanism of action involves the antagonism of FXR in dendritic cells, leading to a tolerogenic phenotype and the enhanced differentiation of regulatory T cells. This positions 3-epi-DCA as a potential therapeutic agent for inflammatory conditions, particularly those affecting the gastrointestinal tract.

Future research should focus on several key areas:

-

Quantitative Characterization: Determining the precise binding affinity (IC50) of 3-epi-DCA for FXR is crucial for understanding its potency and for the development of targeted therapeutics.

-

TGR5 Interaction: A definitive investigation into the potential interaction of 3-epi-DCA with TGR5 is needed to complete our understanding of its receptor pharmacology.

-

Transcriptomic and Proteomic Analysis: High-throughput analysis of dendritic cells treated with 3-epi-DCA will provide a global view of the changes in gene and protein expression, revealing novel downstream targets and pathways.

-

In Vivo Efficacy: Further preclinical studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential of 3-epi-DCA.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and promising biology of this compound.

References

An In-depth Technical Guide to 3-Epideoxycholic Acid: Physiological Concentrations and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid formed in the human gut through the metabolic action of the intestinal microbiota on its precursor, deoxycholic acid (DCA). As an epimer of the more abundant and well-studied DCA, 3-epi-DCA is gaining attention for its potential physiological roles and as a biomarker in various health and disease states. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 3-epi-DCA in humans, detailed experimental protocols for its quantification, and insights into its emerging signaling pathways.

Physiological Concentrations of this compound

Quantitative data for 3-epi-DCA in healthy individuals are not as extensively documented as for other major bile acids. However, existing literature and metabolomic studies provide some insights into its physiological range in various biological matrices. It is important to note that concentrations can vary significantly between individuals due to factors such as diet, gut microbiome composition, and genetics.

Table 1: Reported Concentrations of this compound in Healthy Humans

| Biological Matrix | Concentration Range | Notes |

| Serum/Plasma | Data not consistently reported in healthy cohorts. Often below the limit of detection or quantified as part of a broader bile acid profile without specific values for 3-epi-DCA. | One study on a pregnant Latina population reported bile acid reference ranges using LC-MS/MS, but specific values for 3-epi-DCA were not detailed[1]. Enzymatic methods for total 3α-hydroxy bile acids provide a general range of 0.9-6.3 µmol/L in serum, but this is not specific to 3-epi-DCA[2]. |

| Feces | Highly variable. Can range from low micromolar to several hundred micromolar. | Fecal concentrations of secondary bile acids like DCA can be in the range of 30–700 µM[3]. As a metabolite of DCA, 3-epi-DCA concentrations are expected to be a fraction of this. Studies on functional gut disorders have quantified a range of fecal bile acids, but specific data for 3-epi-DCA in the healthy control groups are not always explicitly provided[4]. |

| Bile | Data not readily available for healthy individuals. | |

| Urine | Generally low to undetectable levels. | Urinary excretion of bile acids is a minor pathway in healthy individuals. |

Biosynthesis of this compound

3-epi-DCA is not synthesized by human enzymes but is a product of gut microbial metabolism. The biosynthetic pathway involves the epimerization of deoxycholic acid (DCA) at the C-3 position.

Experimental Protocols for Quantification

The accurate quantification of 3-epi-DCA requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its low physiological concentrations and the presence of structurally similar isomers.

Sample Preparation

A generic sample preparation workflow for the analysis of bile acids from biological matrices is outlined below.

Detailed Methodologies:

-

Internal Standard Spiking: To ensure accurate quantification, a stable isotope-labeled internal standard, such as this compound-d4 (3-epi-DCA-d4), should be added to the sample at the beginning of the extraction process.

-

Extraction from Serum/Plasma:

-

Protein Precipitation: A common method involves adding a cold organic solvent, such as acetonitrile (B52724) (typically 3-4 volumes), to the sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the bile acids is collected.

-

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup. After protein precipitation, the supernatant can be loaded onto a reversed-phase SPE cartridge (e.g., C18). The cartridge is then washed to remove interferences, and the bile acids are eluted with a solvent like methanol (B129727) or acetonitrile.

-

-

Extraction from Feces:

-

Fecal samples are typically lyophilized and homogenized.

-

Extraction is performed using a solvent mixture, often containing ethanol (B145695) or methanol, sometimes with the addition of ammonium (B1175870) hydroxide (B78521) to improve recovery.

-

The mixture is sonicated or vortexed, followed by centrifugation to separate the solid debris. The supernatant is then collected for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is commonly used. A C18 column is often employed to separate the various bile acids. The separation of isomers like 3-epi-DCA from DCA is critical and requires careful optimization of the chromatographic gradient.

-

Mobile Phases: Typical mobile phases consist of an aqueous component (e.g., water with a modifier like ammonium acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is the standard for quantification. The specific precursor-to-product ion transitions for 3-epi-DCA and its internal standard must be determined.

-

Signaling Pathways

While the signaling pathways of major secondary bile acids like DCA and lithocholic acid (LCA) are well-characterized, the specific signaling of 3-epi-DCA is an active area of research. It is known to interact with nuclear receptors and G protein-coupled receptors that are also targets of other bile acids.

-

Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5): Bile acids are endogenous ligands for FXR, a nuclear receptor, and TGR5, a G protein-coupled receptor[2][3]. While the binding affinity and functional consequences of 3-epi-DCA for these receptors are not as well-defined as for other bile acids, it is plausible that it contributes to the overall bile acid signaling pool that regulates lipid, glucose, and energy homeostasis.

-

Immunomodulatory Signaling: Emerging evidence suggests that 3-epi-DCA may play a role in immune regulation. One study has shown that it can increase the levels of Foxp3+CD4+ regulatory T cells (Tregs), suggesting an immunomodulatory function[5]. This points towards a potential signaling pathway distinct from the pro-inflammatory effects often associated with DCA.

References

- 1. Bile acid concentration reference ranges in a pregnant Latina population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of serum bile acids using a purified 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

3-Epideoxycholic Acid Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid synthesized from deoxycholic acid (DCA) through the metabolic activity of the gut microbiota.[1] As an epimer of the more extensively studied and cytotoxic DCA, 3-epi-DCA presents a unique profile with reduced detergent activity and distinct biological effects, particularly in the realm of immunomodulation.[1] This technical guide provides a comprehensive overview of the current understanding of 3-epi-DCA's core signaling pathways, its formation, and its physiological implications. Given the nascent stage of research on 3-epi-DCA, this guide also draws comparisons with the well-characterized signaling of DCA to provide context and highlight areas for future investigation.

Biosynthesis of this compound

The formation of 3-epi-DCA is a microbially-driven process occurring in the gut. It involves the epimerization of deoxycholic acid (DCA), a transformation that significantly alters its stereochemistry and, consequently, its biological activity.

The key enzymatic step is the conversion of DCA to 3-epi-DCA via a 12-oxo-lithocholic acid (12-oxo-LCA) intermediate. This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDHs) expressed by specific gut bacteria, such as Clostridium paraputrificum.[2] The pathway involves the reversible action of 12α-HSDH and 12β-HSDH.[2]

Core Signaling Pathways and Molecular Interactions

Direct research into the specific signaling pathways activated by 3-epi-DCA is limited. However, based on its structural similarity to other bile acids, particularly DCA, it is hypothesized to interact with several key bile acid receptors. The primary known biological effect of 3-epi-DCA is its influence on the immune system.

Immunomodulatory Pathway: Induction of Regulatory T Cells (Tregs)

One of the most significant reported functions of 3-epi-DCA is its ability to modulate the immune response. Specifically, 3-epi-DCA has been shown to increase the population of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[1] Tregs are crucial for maintaining immune tolerance and suppressing inflammatory responses. The precise molecular mechanism by which 3-epi-DCA promotes Treg differentiation is an active area of research. It is suggested that, like other secondary bile acid derivatives (e.g., isoDCA), it may influence dendritic cell function to create a tolerogenic environment.

Putative Interactions with Bile Acid Receptors

While direct binding affinities and activation potentials for 3-epi-DCA have not been extensively quantified, it is plausible that it interacts with the primary receptors that sense other secondary bile acids. These include the nuclear receptors Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and the membrane-bound G-protein coupled receptor TGR5.

The activity of bile acids on these receptors is highly dependent on their structure, including the orientation of hydroxyl groups. For instance, chenodeoxycholic acid (CDCA) is the most potent natural agonist for FXR, while lithocholic acid (LCA) and DCA are primary ligands for TGR5.[3] The 3β-hydroxy configuration of 3-epi-DCA, in contrast to the 3α-hydroxy configuration of DCA, likely alters its binding affinity and subsequent downstream signaling compared to its precursor.

Quantitative Data

Quantitative data for 3-epi-DCA are sparse. The available information primarily relates to its formation and comparative cellular effects.

| Parameter | Value | Organism/System | Reference |

| Enzyme Kinetics (Cp12β-HSDH) | Clostridium paraputrificum | [2] | |

| Km for epi-DCA | 44.43 ± 1.13 µM | Recombinant Enzyme | [2] |

| kcat for epi-DCA | 59.32 ± 5.47 s-1 | Recombinant Enzyme | [2] |

| kcat/Km for epi-DCA | 1.34 ± 0.15 µM-1s-1 | Recombinant Enzyme | [2] |

| Cellular Effects | |||

| Caco-2 Cell Growth | Increased growth at 10 and 20 µM | Human Colon Cancer Cells | [1] |

| Treg Induction | Increased Foxp3+CD4+ cells | Co-culture of naïve T cells and dendritic cells | [1] |

Experimental Protocols

Detailed experimental protocols for studying 3-epi-DCA signaling are not widely published. However, standard methodologies for bile acid research can be adapted.

Protocol 1: Analysis of Bile Acid-Induced Treg Differentiation

This protocol is a generalized workflow based on the reported effect of 3-epi-DCA on regulatory T cells.

-

Cell Isolation:

-

Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS) with a naïve CD4+ T cell isolation kit.

-

Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF for 6-8 days.

-

-

Co-culture Setup:

-

Plate BMDCs in a 96-well plate at a density of 2 x 104 cells/well.

-

Add naïve CD4+ T cells at a density of 1 x 105 cells/well.

-

Stimulate the co-culture with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to activate T cells.

-

Add 3-epi-DCA at various concentrations (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO).

-

Culture for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells and stain for surface markers (e.g., CD4, CD25).

-

Fix and permeabilize the cells using a Foxp3 staining buffer set.

-

Stain for intracellular Foxp3.

-

Analyze the percentage of CD4+Foxp3+ cells using a flow cytometer.

-

Protocol 2: General Method for Bile Acid Analysis by LC-MS/MS

This protocol outlines a standard approach for quantifying bile acids like 3-epi-DCA in biological samples.

-

Sample Preparation (e.g., Serum):

-

Thaw serum samples on ice.

-

To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a mix of deuterated bile acid internal standards.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).

-

Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for 3-epi-DCA and other bile acids.

-

-

Data Analysis:

-

Quantify the concentration of 3-epi-DCA by comparing its peak area to that of its corresponding internal standard.

-

Conclusion and Future Directions

This compound is an emerging player in the complex signaling network of the gut microbiome and host. Its demonstrated ability to promote the differentiation of regulatory T cells positions it as a molecule of interest for inflammatory and autoimmune conditions. However, a significant knowledge gap remains regarding its specific molecular targets and downstream signaling cascades.

Future research should prioritize:

-

Receptor Binding Assays: Quantifying the binding affinities of 3-epi-DCA for FXR, TGR5, PXR, and VDR to definitively identify its primary receptors.

-

Transcriptomic and Proteomic Analyses: Uncovering the global changes in gene and protein expression in relevant cell types (e.g., immune cells, intestinal epithelial cells) upon treatment with 3-epi-DCA.

-

In Vivo Studies: Elucidating the physiological and therapeutic effects of 3-epi-DCA in animal models of inflammatory diseases.

A deeper understanding of 3-epi-DCA's signaling pathways will be critical to harnessing its potential for therapeutic applications and further unraveling the intricate communication between the gut microbiota and host immunity.

References

Epimerization of Deoxycholic Acid to 3-Epideoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the epimerization of deoxycholic acid (DCA) to its C-3 epimer, 3-epideoxycholic acid (3-epiDCA). Both DCA and 3-epiDCA are secondary bile acids with significant, yet distinct, biological activities. Understanding and controlling their interconversion is crucial for research in gastroenterology, oncology, and metabolic diseases. This document details the chemical synthesis methodologies, including experimental protocols for the key oxidation and reduction steps, and summarizes the quantitative data from relevant literature. Furthermore, it visually elucidates the distinct signaling pathways modulated by these bile acids through detailed diagrams.

Introduction: The Significance of Deoxycholic Acid and its 3-Epimer

Deoxycholic acid (DCA) is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota on the primary bile acid, cholic acid.[1] It plays a crucial role in the emulsification and absorption of dietary fats and lipids.[1] However, elevated concentrations of DCA have been implicated in the pathogenesis of various diseases, including colorectal cancer.[2][3] DCA is known to activate several signaling pathways, such as the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) pathways, which can promote cell proliferation and survival.[4][5][6]

In contrast, this compound (3-epiDCA), the 3β-hydroxy epimer of DCA, exhibits distinct and often attenuated biological effects.[7][8] It is also formed by the action of gut microbiota and has been shown to have reduced cytotoxicity compared to DCA.[7] 3-epiDCA is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of energy homeostasis and inflammation.[9][10][11] The differential biological activities of these two epimers underscore the importance of stereochemistry in their physiological functions.

The controlled chemical synthesis of 3-epiDCA from the more abundant DCA is essential for producing pure standards for research and for the development of novel therapeutic agents that can modulate bile acid signaling pathways.

Chemical Synthesis: Epimerization of Deoxycholic Acid

The epimerization of the 3α-hydroxyl group of deoxycholic acid to the 3β-position to yield this compound is typically achieved through a two-step process:

-

Oxidation: The 3α-hydroxyl group of DCA is oxidized to a 3-keto group, forming 3-oxo-deoxycholic acid (also known as 3-keto-12α-hydroxy-5β-cholan-24-oic acid).

-

Stereoselective Reduction: The 3-keto group is then stereoselectively reduced to a 3β-hydroxyl group.

Oxidation of Deoxycholic Acid

A common and effective method for the oxidation of secondary alcohols in steroid chemistry is the Oppenauer oxidation .[12][13] This method utilizes a ketone, typically acetone, as the oxidant in the presence of an aluminum alkoxide catalyst, such as aluminum isopropoxide.[13]

Experimental Protocol: Oppenauer Oxidation of Deoxycholic Acid

-

Materials:

-

Deoxycholic acid (DCA)

-

Aluminum isopropoxide

-

Acetone (anhydrous)

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve deoxycholic acid in a mixture of anhydrous toluene and acetone.

-

Add aluminum isopropoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxo-deoxycholic acid.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Stereoselective Reduction of 3-oxo-deoxycholic acid

The stereoselective reduction of the 3-keto group to a 3β-hydroxyl group is the critical step in forming 3-epiDCA. The choice of reducing agent is crucial to achieve the desired stereochemistry. Bulky hydride reagents tend to attack from the less hindered α-face, resulting in the desired β-epimer.

Experimental Protocol: Stereoselective Reduction to this compound

-

Materials:

-

3-oxo-deoxycholic acid

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or other suitable stereoselective reducing agent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 3-oxo-deoxycholic acid in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the cooled solution with stirring.

-

Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of water, followed by dilute hydrochloric acid.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

-

Quantitative Data

The following table summarizes typical yields for the oxidation and stereoselective reduction steps in the synthesis of 3-epimers of bile acids, based on literature reports for analogous transformations.

| Step | Reaction | Reagents | Typical Yield (%) | Reference |

| 1 | Oxidation of 3α-hydroxyl | Oppenauer Oxidation (Aluminum isopropoxide, acetone) | 85-95 | [12][13] |

| 2 | Stereoselective Reduction of 3-keto | Lithium tri-tert-butoxyaluminum hydride | 80-90 | [14][15] |

Signaling Pathways

The distinct biological effects of DCA and 3-epiDCA can be attributed to their differential modulation of key cellular signaling pathways.

Deoxycholic Acid Signaling Pathways

DCA is known to promote cellular proliferation and survival, particularly in the context of colorectal cancer, through the activation of the Wnt/β-catenin and EGFR signaling pathways.

Caption: Deoxycholic Acid (DCA) Signaling Pathways.

This compound Signaling Pathway

3-epiDCA is a known agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating metabolism and inflammation.

Caption: this compound (3-epiDCA) Signaling Pathway.

Experimental Workflow for Epimerization

The overall experimental workflow for the chemical epimerization of deoxycholic acid to this compound is summarized below.

Caption: Experimental Workflow for DCA to 3-epiDCA Epimerization.

Conclusion

The chemical epimerization of deoxycholic acid to this compound is a valuable synthetic transformation that allows for the specific investigation of the biological roles of these two distinct secondary bile acids. The well-established methods of Oppenauer oxidation followed by stereoselective reduction provide a reliable route to obtain 3-epiDCA in high purity and good yields. The elucidation of their differential effects on signaling pathways, such as Wnt/β-catenin, EGFR, and TGR5, is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting bile acid-mediated processes. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to pursue further investigations in this important area of study.

References

- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]

- 3. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of deoxycholic acid and its epimers on lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]

- 13. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 14. Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Influence of Diet on 3-Epideoxycholic Acid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract